molecular formula C15H20N2O3 B5070621 1-(1,3-benzodioxol-5-ylcarbonyl)-4-propylpiperazine

1-(1,3-benzodioxol-5-ylcarbonyl)-4-propylpiperazine

Cat. No. B5070621
M. Wt: 276.33 g/mol
InChI Key: ONEWBYROKIVRCR-UHFFFAOYSA-N
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Description

“1-(1,3-benzodioxol-5-ylcarbonyl)-4-propylpiperazine” is a chemical compound with the molecular formula C12H14N2O3 . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-benzodioxol-5-ylcarbonyl)-4-propylpiperazine” include a predicted melting point of 151.27°C, a predicted boiling point of 430.7°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.59 .

Mechanism of Action

While the mechanism of action for “1-(1,3-benzodioxol-5-ylcarbonyl)-4-propylpiperazine” is not explicitly mentioned, related compounds have been studied for their anticancer activity. For instance, 1-benzo [1,3]dioxol-5-yl-indoles have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-5-16-6-8-17(9-7-16)15(18)12-3-4-13-14(10-12)20-11-19-13/h3-4,10H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEWBYROKIVRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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